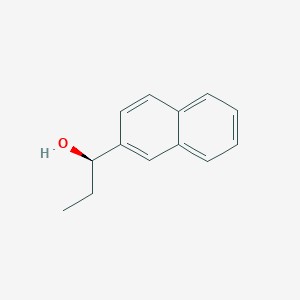

(R)-1-(2-Naphthyl)-1-propanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112576-12-2 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(1R)-1-naphthalen-2-ylpropan-1-ol |

InChI |

InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3/t13-/m1/s1 |

InChI Key |

GYGXCXXVEPTSQL-CYBMUJFWSA-N |

SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)O |

Isomeric SMILES |

CC[C@H](C1=CC2=CC=CC=C2C=C1)O |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 1 2 Naphthyl 1 Propanol and Analogues

Asymmetric Reduction of Prochiral Ketones

A prevalent strategy for producing (R)-1-(2-Naphthyl)-1-propanol involves the asymmetric reduction of the corresponding prochiral ketone, 2-propionaphthone (also known as 1-(2-naphthyl)propan-1-one). This transformation can be accomplished with high efficiency and enantiomeric excess using various catalytic systems.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. Rhodium and iridium-based catalysts, in particular, have demonstrated considerable success in this area. These systems typically involve the transfer of hydrogen from a source like H₂ gas or isopropanol (B130326) to the ketone, guided by the chiral environment of the metal complex to favor the formation of one enantiomer over the other.

For instance, ruthenium(II) complexes with chiral diamine ligands have been effectively used in the asymmetric transfer hydrogenation of aromatic ketones. sigmaaldrich.com These catalysts, such as those derived from (S,S)-Ts-DPEN, facilitate the reduction with high enantioselectivity. sigmaaldrich.com The general mechanism of asymmetric hydrogenation can vary, operating through inner sphere, outer sphere, or σ-bond metathesis pathways, largely dependent on the specific catalyst and ligand system employed. ajchem-b.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Chiral Alcohols | High | sigmaaldrich.com |

| Rhodium complexes with chiral ligands | α-Keto Amides | Chiral α-Hydroxy Amides | Excellent | libretexts.org |

| Iridium complexes with chiral ligands | N-Phosphinoylimines | Chiral Amines | Up to 99% | ajchem-b.com |

Organocatalytic Asymmetric Reduction

Organocatalysis provides a metal-free alternative for the asymmetric reduction of prochiral ketones. Chiral Brønsted acids, such as phosphoric acids, are often employed to activate the ketone towards reduction by a hydride source, like a Hantzsch ester. This method offers mild reaction conditions and high enantioselectivity in the synthesis of chiral alcohols.

Hydride-Based Asymmetric Reduction Systems

Modified borohydrides incorporating chiral auxiliaries represent another significant class of reagents for the asymmetric reduction of ketones. A well-established example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane. This catalytic system effectively mediates the enantioselective reduction of a wide range of prochiral ketones, including aryl alkyl ketones, to their corresponding chiral secondary alcohols with high enantiomeric excess. nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. Enzymes, such as carbonyl reductases, and whole-cell systems, including yeast and plant-based catalysts, are capable of reducing ketones with exceptional stereoselectivity under mild, aqueous conditions. nih.gov

Enantioselective Bioreduction of Corresponding Ketones

The bioreduction of 2-acetylnaphthalene (B72118), a close analogue of 2-propionaphthone, to the corresponding (R)- or (S)-alcohol has been extensively studied. For example, Candida parapsilosis carbonyl reductase has been used to reduce 2-acetylnaphthalene to 1-(2-naphthyl)ethanol (B1194374) with high conversion (97%) and excellent enantiomeric excess (>99%). researchgate.net The solubility of lipophilic ketones like 2-acetylnaphthalene in aqueous media can be enhanced through the use of cyclodextrins, further improving the efficiency of the bioreduction. researchgate.net

Various microorganisms and plant-based biocatalysts have been screened for their ability to reduce prochiral ketones. While microorganisms generally show superiority, certain plants can be more effective for producing a specific enantiomer. nih.gov For instance, some yeast strains are known to produce chiral alcohols with high optical purity.

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Candida parapsilosis Carbonyl Reductase | 2-Acetylnaphthalene | 1-(2-naphthyl)ethanol | 97 | >99 | researchgate.net |

| Rhodotorula glutinis | 3-Chloro propiophenone | (S)-(-)-3-chloro-1-phenylpropanol | 70 | 93 | nih.gov |

| Geotrichum candidum | p-Bromoacetophenone | (R)-alcohol | 99 | 99 | mdpi.com |

| Rhodotorula rubra | p-Bromoacetophenone | (S)-alcohol | 98 | 99 | mdpi.com |

Enzymatic Kinetic Resolution of Racemic Alcohols

Kinetic resolution is another biocatalytic strategy that can be employed to obtain enantiomerically pure alcohols. This method involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. For example, lipases from Pseudomonas aeruginosa have shown good specificity towards the (R)-isomer of certain chloropropanols, which are precursors to beta-blockers. uj.edu.pl This approach allows for the separation of enantiomers from a racemic mixture, providing access to the desired chiral alcohol. mdpi.com

Chiral Resolution Techniques

Beyond synthetic methods, direct separation of enantiomers from a racemic mixture using chromatography is a cornerstone of obtaining optically pure compounds.

Chromatographic Enantioseparation (e.g., Chiral HPLC with Chiral Stationary Phases like γ-Cyclodextrin Metal-Organic Frameworks)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely applicable technique for the analytical and preparative separation of enantiomers. researchgate.netscispace.com The core of this method is the CSP, which creates a chiral environment where the two enantiomers of a racemic analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. csfarmacie.cz

A variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives like Chiralcel OD) and Pirkle-type phases being very common. researchgate.nethplc.eu However, the development of novel CSPs continues to be an active area of research.

Recently, metal-organic frameworks (MOFs) have emerged as a promising class of materials for use as CSPs. scispace.com Specifically, a γ-cyclodextrin metal-organic framework (γ-CD-MOF) has been successfully employed as an efficient CSP for the HPLC separation of various chiral aromatic alcohols, including (R,S)-1-(2-naphthyl)ethanol. rsc.orgrsc.org Cyclodextrins are naturally chiral macrocycles, and their incorporation into a rigid, porous MOF structure provides a well-defined chiral environment for separation. csfarmacie.czmdpi.com The separation mechanism on the γ-CD-MOF is attributed to a combination of hydrophobic and hydrogen-bonding interactions between the aromatic alcohol and the framework. scispace.com The γ-CD-MOF packed column demonstrated good resolution and selectivity for twelve different chiral aromatic alcohols. rsc.org

| Analyte | Chiral Stationary Phase (CSP) | Chromatographic Mode | Mobile Phase | Key Finding | Reference |

|---|---|---|---|---|---|

| (R,S)-1-(2-Naphthyl)ethanol | γ-Cyclodextrin Metal-Organic Framework (γ-CD-MOF) | HPLC | Water/Methanol | Baseline separation of the enantiomers was achieved, demonstrating the feasibility of γ-CD-MOF as a specific CSP for chiral aromatic alcohols. | rsc.orgrsc.org |

| (±)-1-(2-Naphthyl)ethanol | Chiralcel OB | HPLC | Hexane:2-Propanol (9:1) | Used for the determination of enantiomeric excess in enzymatic resolution studies. | oup.comtandfonline.com |

| 1-(1-Naphthyl)ethyl urethane (B1682113) derivatives of diacyl-sn-glycerols | Silica gel (as diastereomers) | HPLC | Hexane-Isopropanol (99.5:0.5, v/v) | Demonstrates separation of diastereomeric derivatives, an indirect method of chiral resolution. | aocs.org |

Mechanistic Investigations of Stereoselective Transformations Involving Naphthyl Alcohols

Elucidation of Catalyst-Substrate Interactions in Enantiocontrol

The stereochemical outcome of a catalyzed reaction is dictated by the specific interactions between the chiral catalyst and the substrate in the transition state. Enantiocontrol is often achieved through a combination of attractive noncovalent interactions and steric repulsions that differentiate the two enantiomeric pathways.

Detailed studies, often supported by Density Functional Theory (DFT) calculations, have revealed that hydrogen bonding is a key interaction for orienting substrates within a catalyst's chiral environment. acs.orgmdpi.com For instance, in reactions involving chiral phosphoric acids, hydrogen bonds between the catalyst and substrate can lock the substrate into a specific conformation, exposing one face to the reacting partner. researchgate.netwiley.com Similarly, bifunctional catalysts can use one site to bind and orient the substrate while another site performs the chemical transformation. acs.org In the asymmetric 1,4-addition of indoles, a catalyst featuring N-methyl uracil (B121893) moieties was shown to form strong hydrogen bonds with the indole (B1671886) nucleophile, activating it and leading to excellent enantioselectivity. acs.org

Coordination to a metal center is another powerful strategy for achieving enantiocontrol. Chiral ligands create a defined three-dimensional space around a metal, and the substrate coordinates in a sterically and electronically preferred manner. In the reductive deoxygenation of tertiary alcohols, an iridium catalyst bearing a chiral phosphoramidite (B1245037) ligand was shown to coordinate to the substrate, enabling highly stereoselective attack on a carbocation intermediate. ethz.chwiley.com Mechanistic analysis of a nickel-catalyzed homoallylic coupling reaction revealed that a bimetallic C-C bond formation involving zinc plays a crucial role in determining both kinetic and stereochemical outcomes. wiley.com

The table below summarizes various catalytic systems and the key interactions responsible for enantiocontrol.

| Catalytic System | Substrate Type | Key Interaction for Enantiocontrol | Method of Investigation |

| Chiral Phosphoric Acid (CPA) | Naphthyl-indoles, Alcohols | Hydrogen bonding between catalyst and substrate. researchgate.netwiley.com | DFT Calculations, Mechanistic Studies |

| Chiral Iron Porphyrin | 3-Arylmethyl-substituted 2-quinolones | Two-point hydrogen bonding between ligand and substrate. mdpi.com | Experimental Studies |

| Iridium-Phosphoramidite Complex | Tertiary Alcohols | Coordination of substrate to the chiral iridium center. ethz.chwiley.com | Mechanistic Studies, X-ray Crystallography |

| Nickel-JosiPhos / Zinc | Tertiary Allylic Electrophiles | Bimetallic C-C bond formation involving Ni and Zn. wiley.com | Mechanistic Studies |

Identification and Characterization of Reaction Intermediates (e.g., Carbocations, Radicals)

The transient species formed during a reaction, such as carbocations and radicals, are central to its mechanism. While their high reactivity makes direct observation challenging, their existence is often inferred from product analysis, kinetic studies, and trapping experiments, or characterized by spectroscopic methods under specific conditions.

Carbocations: In reactions involving alcohols, carbocation intermediates are frequently proposed, particularly in the presence of Brønsted or Lewis acids. The solvolysis of benzylic sulfonates, for example, has been shown to proceed through the formation of a highly destabilized α-(trifluoromethyl)carbenium ion as the rate-limiting step. beilstein-journals.org A landmark achievement in controlling these fleeting intermediates involves a "docking" strategy where a substrate reversibly coordinates to a chiral transition metal catalyst. This approach was used in the first enantioselective reductive deoxygenation of tertiary alcohols, where in-depth mechanistic studies supported the involvement of a tertiary carbocation coordinated to an iridium metal center. ethz.ch The use of superacidic media has allowed for the direct NMR spectroscopic analysis of carbenium ions, confirming their structure. wiley.com

Radicals: Radical intermediates are common in photochemical and electrochemical reactions. The photooxidation of arylcarbinols by ceric ammonium (B1175870) nitrate (B79036) has been studied by ESR spectroscopy, which allowed for the detection and characterization of radical intermediates derived from parent alkoxyl radicals. acs.org In the context of naphthyl-containing compounds, the reaction of the 2-naphthyl radical with molecules like allene (B1206475) and methylacetylene has been implicated in the formation of cyclopenta[a]naphthalene. rsc.org Electrochemical methods are particularly effective for generating radical intermediates. The anodic oxidation of amines or phenols can generate radical cations, which are key intermediates in oxidative coupling reactions. unimi.itrsc.org

The following table details examples of reactions involving naphthyl alcohol analogues and the characterized intermediates.

| Reaction Type | Substrate/Analogue | Intermediate | Method of Characterization/Evidence |

| Reductive Deoxygenation | Racemic Tertiary Alcohols | Tertiary carbocation coordinated to Iridium catalyst. ethz.ch | Mechanistic studies, Catalyst control experiments. |

| Solvolysis | Benzylic Sulfonate Derivatives | α-(Trifluoromethyl)carbenium ion. beilstein-journals.org | Linear free-energy relationship (Grunwald–Winstein plot). |

| Photooxidation | Arylcarbinols | Alkoxyl and bridged-radical intermediates. acs.org | ESR Spectroscopy. |

| Electrochemical Coupling | β-Naphthylamine Derivatives | Naphthylamine radical cation. unimi.it | Cyclic Voltammetry, Product Analysis. |

| Gas Phase Reaction | 2-Naphthyl Radical | Resonantly stabilized free radical intermediates. rsc.org | Theoretical Calculations. |

Kinetic and Thermodynamic Studies of Stereoselective Pathways

The final composition of a product mixture in a stereoselective reaction is governed by the principles of kinetic and thermodynamic control. wikipedia.org A kinetic product is formed faster (lower activation energy), while a thermodynamic product is more stable (lower Gibbs free energy). Reaction conditions such as temperature and reaction time determine which pathway dominates. wikipedia.org

In the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate formed from the removal of the most accessible α-hydrogen, whereas the thermodynamic product is the more highly substituted, stable enolate. wikipedia.org Low temperatures and short reaction times favor the kinetic product. wikipedia.org This principle is fundamental to asymmetric synthesis. Because enantiomers have identical Gibbs free energy, any process that produces an enantiomerically enriched product must be under some degree of kinetic control. wikipedia.org

Kinetic Resolution is a powerful manifestation of kinetic control, where one enantiomer of a racemic starting material reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. Silylation-based kinetic resolutions of secondary alcohols, for instance, have been extensively studied. sc.edusc.eduresearchgate.netresearchgate.net In these reactions, a chiral nucleophilic catalyst, such as (-)-benzotetramisole, activates a silyl (B83357) chloride, which then preferentially silylates one enantiomer of the alcohol. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow).

The table below shows data from a silylative kinetic resolution of various acyclic secondary benzylic alcohols using a chiral guanidine (B92328) catalyst, demonstrating the high selectivity achievable.

| Substrate (racemic alcohol) | Conversion (%) | Selectivity Factor (s) |

| 1-Phenyl-1-propanol | 53 | 39 |

| 1-(p-Tolyl)ethanol | 57 | 75 |

| 1-(p-Methoxyphenyl)ethanol | 55 | 72 |

| 1-(1-Naphthyl)ethanol | 53 | 39 |

| 1-(2-Naphthyl)ethanol (B1194374) | 54 | 45 |

| 1-(2-Pyridyl)ethanol | 57 | 27 |

Data sourced from studies on silylative kinetic resolution using chiral guanidine catalysts. researchgate.net

Mechanistic investigations using reaction progress kinetic analysis can provide deep insights into how different components of the reaction influence the rate and selectivity. sc.edu Furthermore, studies comparing different reaction promoters can reveal a switch between kinetic and thermodynamic control, highlighting the subtle interplay of reaction conditions. nih.govresearchgate.net

Mechanistic Insights from Electrochemical Reactions

Electrochemical methods offer a powerful and sustainable approach to generating reactive intermediates and driving organic transformations. rsc.org By controlling the electrode potential, specific oxidation or reduction events can be initiated with high precision, often under mild conditions. These techniques are particularly valuable for studying mechanisms involving electron transfer, such as the formation of radical ions.

In the context of naphthyl derivatives, electrochemical oxidative coupling has been successfully employed. The anodic oxidation of 2-naphthylamines in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to produce binaphthyl diamines. unimi.it Mechanistic studies propose that the reaction begins with a single-electron oxidation of the naphthylamine at the anode to form a radical cation. unimi.it This reactive intermediate then couples with another molecule of the starting amine to form the C-C bond of the binaphthyl product. unimi.it The use of HFIP is often crucial, as it can stabilize the radical intermediates. unimi.itnih.gov

Similarly, the electrochemical oxidation of naphthols can lead to oxidative coupling products. nih.gov The initial step is the generation of a phenoxy-type radical, which can then undergo further reactions. nih.govuc.pt The choice of electrode material, electrolyte, and solvent are critical parameters that control the reaction's efficiency and selectivity. unimi.itresearchgate.net Cyclic voltammetry is a key tool in these studies, as it provides information on the oxidation and reduction potentials of the species involved, helping to elucidate the electron transfer steps of the mechanism. researchgate.net

The table below outlines typical conditions used in the electrochemical homocoupling of a naphthylamine derivative.

| Parameter | Condition |

| Cell Type | Undivided Cell |

| Anode | Platinum (Pt) foil or Glassy Carbon |

| Cathode | Platinum (Pt) foil |

| Electrolyte | Lithium Perchlorate (LiClO₄) or nBu₄NPF₆ |

| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| Atmosphere | Argon |

| Current | Constant current (e.g., 4-5.5 mA) |

Data compiled from studies on the electrochemical coupling of naphthylamine derivatives. unimi.itnih.gov

These electrochemical investigations not only provide a practical route to valuable binaphthyl structures but also offer fundamental insights into the behavior of radical cation intermediates derived from naphthyl systems.

Applications of R 1 2 Naphthyl 1 Propanol As a Chiral Synthon

Versatile Chiral Building Block in the Synthesis of Complex Organic Molecules

The utility of chiral alcohols like (R)-1-(2-Naphthyl)-1-propanol in the synthesis of complex organic molecules is a cornerstone of modern organic chemistry. These synthons allow for the introduction of a specific stereocenter, which is often crucial for the biological activity of the target molecule. The hydroxyl group can be readily converted into other functional groups, or it can direct the stereochemical outcome of subsequent reactions. Although detailed synthetic routes originating from this compound are not extensively documented in readily available literature, the principles of its application can be inferred from similar structures. Chiral alcohols are frequently employed in multi-step syntheses where the control of stereochemistry is paramount.

Precursor for Chirally Pure Pharmaceuticals and Agrochemicals

The demand for enantiomerically pure pharmaceuticals and agrochemicals is a major driving force in the development of new chiral synthons. Often, only one enantiomer of a chiral drug or pesticide exhibits the desired biological activity, while the other may be inactive or even harmful. Chiral alcohols are key intermediates in the synthesis of many such active ingredients. For instance, related chiral propanolamines form the structural core of widely used beta-blocker medications. While specific examples of commercial pharmaceuticals or agrochemicals derived directly from this compound are not prominently reported, its potential as a precursor remains an area of interest for synthetic chemists. The synthesis of the anti-inflammatory drug Naproxen, for example, involves a chiral center attached to a naphthyl group, highlighting the relevance of this structural class in medicinal chemistry.

A related compound, (R)-1-Chloro-3-(1-naphthyloxy)-2-propanol, serves as a key intermediate in the synthesis of the (S)-enantiomer of Propranolol, a beta-blocker used to treat various cardiovascular conditions. This demonstrates the established role of chiral naphthyl-containing propanol derivatives in the pharmaceutical industry.

Table 1: Examples of Structurally Related Chiral Compounds and Their Applications

| Compound Name | Application |

| (S)-Naproxen | Non-steroidal anti-inflammatory drug (NSAID) |

| (S)-Propranolol | Beta-blocker for cardiovascular diseases |

| Chiral Amino Alcohols | Building blocks for various pharmaceuticals |

This table includes compounds structurally related to this compound to illustrate the importance of this class of molecules.

Development of Chiral Ligands for Asymmetric Catalysis

A significant application of chiral molecules is in the development of ligands for asymmetric catalysis. These chiral ligands coordinate with a metal center to create a chiral catalyst that can induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of the product. Axially chiral biaryl compounds, such as 1,1'-bi-2-naphthol (BINOL), are a prominent class of privileged ligands used in a vast array of asymmetric transformations. These ligands create a well-defined chiral environment around the metal catalyst.

While this compound itself is not an axially chiral biaryl, its chiral center and functional group could be incorporated into the design of new chiral ligands. The hydroxyl group can serve as an anchor point for attaching the molecule to a larger ligand scaffold or directly to a metal. The development of novel chiral ligands is a continuous effort in organic synthesis to improve the efficiency and selectivity of catalytic asymmetric reactions. The structural features of this compound make it a candidate for exploration in the design of new catalytic systems. For example, binaphthyl-prolinol based chiral ligands have been designed and successfully applied in enantioselective reactions.

Synthesis and Chemical Reactivity of Functional Derivatives and Analogues of R 1 2 Naphthyl 1 Propanol

Oxidative Transformations to Chiral Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the case of (R)-1-(2-naphthyl)-1-propanol, this reaction yields the corresponding chiral ketone, 1-(2-naphthyl)-1-propanone. A variety of oxidizing agents and catalytic systems can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of secondary alcohols include the use of chromium-based reagents, such as chromium trioxide in acetic acid or acetone. Another widely used and milder method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.orgliskonchem.com This system is known for its high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often without over-oxidation to carboxylic acids. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a biphasic solvent system, such as dichloromethane (B109758) and water, and can be performed at room temperature or below. liskonchem.com The addition of a phase transfer catalyst can sometimes accelerate the reaction, especially for sterically hindered alcohols. liskonchem.com

Electrochemical methods employing aminoxyl radicals like TEMPO have also been developed as a green and efficient alternative for alcohol oxidation. nih.gov These methods avoid the use of stoichiometric chemical oxidants, which can generate hazardous waste.

The resulting chiral ketone, 1-(2-naphthyl)-1-propanone, is a valuable intermediate in its own right, serving as a precursor for the synthesis of other chiral molecules. For instance, it can undergo further reactions at the carbonyl group or the adjacent alpha-carbon.

Table 1: Examples of Oxidative Transformations of Secondary Alcohols

| Oxidizing System | Substrate | Product | Yield | Reference |

| TEMPO/NaOCl | Secondary Alcohols | Ketones | Good to Excellent | acs.org |

| TEMPO/CuCl (aerobic) | Secondary Alcohols | Ketones | >70% | researchgate.net |

| CrO₃/Acetic Acid | 2-(1-hydroxyethyl)naphthalene | 2-acetylnaphthalene (B72118) | Not specified | |

| Electrochemical (TEMPO-mediated) | Alcohols | Aldehydes and Ketones | Not specified | nih.gov |

Nucleophilic Substitution Reactions of the Hydroxyl Group to Form Other Chiral Naphthyl Derivatives

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) is a strong base. msu.edupearson.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. msu.edu This is often achieved by protonating the alcohol in the presence of a strong acid, which converts the -OH group into a good leaving group, H₂O. libretexts.org Subsequent reaction with a nucleophile can then proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol and the reaction conditions. libretexts.orgucsb.edu

For this compound, activation of the hydroxyl group allows for the introduction of a variety of nucleophiles, leading to the formation of a range of chiral naphthyl derivatives. For example, reaction with hydrogen halides (HX) can produce the corresponding chiral alkyl halides. The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

Alternatively, the hydroxyl group can be converted into other good leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base. These activated intermediates can then readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, azides, and cyanides, to afford the corresponding chiral naphthyl derivatives.

A mechanochemical method for the nucleophilic substitution of alcohols has also been developed, which involves the formation of isouronium intermediates. nih.gov This solvent-free approach offers a more sustainable alternative to traditional solution-phase reactions. nih.gov

Table 2: Nucleophilic Substitution of Alcohols

| Activating Agent | Nucleophile | Product Type | Mechanism | Reference |

| Strong Acid (e.g., HBr) | Br⁻ | Alkyl Bromide | Sₙ1 or Sₙ2 | libretexts.org |

| Tosyl Chloride | Amines, Azides, etc. | Substituted Naphthyl Derivatives | Sₙ2 | msu.edu |

| TFFH/K₂HPO₄ | Amines, Halides, etc. | Substituted Naphthyl Derivatives | Sₙ2 (for some) | nih.gov |

Synthesis of Related Chiral Naphthyl-Containing Compounds from Analogous Precursors (e.g., Chiral Amines, Ethers)

The synthesis of chiral naphthyl-containing compounds is not limited to the derivatization of this compound. A variety of analogous precursors, such as chiral naphthyl amines and ethers, can be synthesized through various asymmetric methods.

Chiral Naphthyl Amines: Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Asymmetric hydrogenation of imines is a common method for preparing chiral amines. nih.gov For instance, chiral 1-(1-naphthyl)ethylamine (B3023371) has been synthesized with high enantiomeric excess through the borane-mediated reduction of O-benzyloximes using a chiral catalyst. researchgate.net Another approach involves the Betti reaction, a one-pot multicomponent condensation of a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.net

Chiral Naphthyl Ethers: Asymmetric synthesis of axially chiral diaryl ethers can be achieved through N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification. rsc.org Another method involves the catalytic asymmetric dearomatization of benzyl (B1604629) 1-naphthyl ethers via a organic-chemistry.orgliskonchem.com O-to-C rearrangement, which yields α-naphthalenone derivatives with an all-carbon quaternary center. rsc.org

The synthesis of these and other chiral naphthyl-containing compounds from various precursors highlights the broad and ongoing research in this area, driven by the importance of these structures in medicinal chemistry and materials science. researchgate.netnih.gov

Table 3: Synthesis of Chiral Naphthyl-Containing Compounds

| Compound Type | Synthetic Method | Precursors | Catalyst/Reagent | Reference |

| Chiral Naphthyl Amines | Asymmetric Reduction | O-Benzyloximes | Chiral Spiroborate Ester | researchgate.net |

| Chiral Naphthyl Amines | Betti Reaction | Naphthol, Aldehyde, Amine | FeCl₃·6H₂O | researchgate.net |

| Chiral Diaryl Ethers | Atroposelective Esterification | Prochiral Dialdehydes | N-Heterocyclic Carbene | rsc.org |

| α-Naphthalenones | Asymmetric Dearomatization | Benzyl 1-naphthyl ethers | Chiral N,N'-dioxide/Co(II) complex | rsc.org |

Advanced Spectroscopic and Stereochemical Characterization Techniques

Determination of Enantiomeric Excess and Optical Purity (e.g., Chiral HPLC, Polarimetry)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis and for chiral drug substances.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess of a sample. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com Polysaccharide-based CSPs are commonly employed for the resolution of a wide range of chiral compounds, including alcohols. phenomenex.com

For the analysis of 1-(2-Naphthyl)-1-propanol, a typical method involves a normal-phase HPLC setup. The separation is achieved based on the differential interactions between the (R) and (S) enantiomers and the chiral stationary phase. phenomenex.com The enantiomeric excess can be calculated directly from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Conditions for Separation of 1-(2-Naphthyl)-1-propanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~ 9.5 min |

| Retention Time (R)-enantiomer | ~ 11.2 min |

Polarimetry: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com This property is known as optical activity. pressbooks.pub The magnitude and direction of the rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). askthenerd.com

The specific rotation for (R)-1-(2-Naphthyl)-1-propanol is a negative value, indicating it is levorotatory (rotates plane-polarized light to the left, or counter-clockwise). In contrast, its mirror image, (S)-1-(2-Naphthyl)-1-propanol, is dextrorotatory, exhibiting a positive specific rotation of the same magnitude under identical conditions. libretexts.org By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined. libretexts.org

Table 2: Polarimetric Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation [α]D²⁰ | -23.5° (c 1.0, CHCl₃) |

| Direction of Rotation | Levorotatory (-) |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20°C |

| Solvent | Chloroform (CHCl₃) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the intrinsic properties of a molecule in the absence of environmental effects. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (geometric structure) and describe the distribution and energies of electrons (electronic structure). rsc.org

For a chiral molecule like (R)-1-(2-Naphthyl)-1-propanol, DFT can be used to optimize its three-dimensional geometry, predicting key bond lengths, bond angles, and dihedral angles that define its shape. Such calculations have been performed on analogous structures like BINOL, where theoretical predictions can be compared with experimental data from X-ray crystallography. For example, in a BINOL-like nanographene, DFT calculations accurately predicted the crucial geometric parameters, such as the bond length between the naphthyl units and the torsional angle that defines the molecule's axial chirality. rsc.org

The electronic structure is described by molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. These calculations provide a foundational understanding of the molecule's inherent stability and potential for electronic transitions.

Table 1: Calculated Geometric Parameters for an Axially Chiral BINOL-like Nanographene Analogue

| Parameter | Description | Calculated Value |

| Aryl-Aryl Bond Length | The length of the C-C single bond connecting the two naphthyl-containing systems. | 1.514 Å |

| Torsional Angle | The dihedral angle between the two naphthalene (B1677914) rings, defining the molecule's twist. | 88° |

Data sourced from a computational study on a BINOL-like oxa-nanographene, illustrating typical parameters determined via quantum chemical methods. rsc.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery and molecular recognition for understanding how a ligand fits into a receptor's binding site and what non-covalent interactions stabilize the complex.

In the context of this compound, docking simulations could predict its binding mode with various protein targets. While specific studies on this molecule are sparse, extensive research on BINOL derivatives provides a clear example of the methodology. In a study involving the interaction of (R)-(+)-3,3'-dibromo-BINOL with human serum albumin (HSA), molecular docking was used to identify the binding site and key interactions. nih.govresearchgate.net The simulations revealed that the BINOL derivative binds within a hydrophobic pocket of the protein, stabilized by van der Waals forces and other non-covalent interactions. Such studies help elucidate how enantiomers might be transported in biological systems and can predict potential enantioselective binding, although, in the case of HSA, no significant preference for one enantiomer over the other was observed. nih.govresearchgate.net

The output of a docking simulation includes a binding score, which estimates the binding affinity, and a detailed visualization of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

Table 2: Key Predicted Interactions between (R)-3,3'-dibromo-BINOL and Human Serum Albumin (HSA)

| Interaction Type | Description | Significance |

| Hydrophobic Interactions | The naphthyl rings of the ligand interact with nonpolar amino acid residues in the binding pocket. | Major driving force for binding within the protein's hydrophobic cavity. |

| Van der Waals Forces | General non-specific attractions between the ligand and protein atoms. | Contributes significantly to the overall stability of the complex. |

| Hydrogen Bonding | Potential interactions between the ligand's hydroxyl groups and polar residues in the receptor. | Provides specificity and directionality to the binding orientation. |

Interactions modeled for the analogous compound (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol, illustrating the type of data obtained from ligand-target modeling. nih.gov

Computational Analysis of Chiral Recognition Mechanisms in Separation Processes

Chiral recognition is the process by which a chiral environment differentiates between the two enantiomers of a chiral molecule. This is the fundamental principle behind the enantioselective separation of racemic mixtures by techniques like High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Computational modeling is instrumental in understanding the mechanisms of chiral recognition at the molecular level. nih.gov

For a compound like this compound, computational studies could model its interaction with a chiral selector, such as a cyclodextrin (B1172386) derivative. These simulations can reveal the subtle differences in how the (R) and (S) enantiomers interact with the chiral selector. The recognition mechanism often relies on the "three-point interaction model," where one enantiomer can form a more stable complex with the selector due to a better geometric and energetic fit involving at least three distinct interaction points (e.g., hydrogen bonds, hydrophobic inclusion, steric hindrance).

Molecular docking and dynamics simulations performed on the interactions between BINOL enantiomers and selectors like cyclodextrins or bile salts have clarified these mechanisms. researchgate.net Such simulations show that one enantiomer may penetrate more deeply into the hydrophobic cavity of a cyclodextrin or form more stable hydrogen bonds with its hydroxyl groups, leading to a more negative binding free energy and, consequently, a longer retention time in chromatography. researchgate.netrsc.org These computational insights are vital for designing more effective chiral separation methods.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. nih.gov It allows chemists to map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. This provides a detailed, step-by-step understanding of how a reaction proceeds, including which bonds are broken and formed and what energy barriers must be overcome.

The synthesis of this compound is often achieved through the asymmetric reduction of a precursor ketone, such as 2-acetylnaphthalene (B72118). DFT calculations have been successfully applied to study the mechanisms of similar asymmetric hydrogenation and transfer hydrogenation reactions. rsc.orgutoronto.ca These studies model the interaction of the ketone with a chiral catalyst. By calculating the energies of the transition states for the hydride transfer to the different faces of the carbonyl group, researchers can predict which enantiomer of the alcohol will be the major product.

For instance, DFT studies on the iron-catalyzed asymmetric hydrogenation of 2-acetylnaphthalene have detailed the catalytic cycle, including the heterolytic splitting of dihydrogen and the subsequent hydride transfer to the ketone. utoronto.ca The calculations can pinpoint the origin of enantioselectivity by comparing the energy barriers of the competing pathways leading to the (R) and (S) products. This knowledge is invaluable for optimizing reaction conditions and designing more selective catalysts. rsc.org

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research into greener methods for producing chiral molecules like (R)-1-(2-Naphthyl)-1-propanol. Traditional synthetic routes often rely on petrochemical-based solvents and expensive metal catalysts, which generate significant waste and pose environmental risks. Future research is centered on mitigating these issues through the adoption of green chemistry principles.

A key trend is the replacement of hazardous solvents with more environmentally friendly alternatives. Water, being non-toxic and readily available, is an attractive medium, although the low solubility of many organic compounds can be a challenge. To address this, research is exploring the use of aqueous surfactant mixtures and bio-based solvents derived from renewable feedstocks like agricultural crops. Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from lignocellulosic waste, are being investigated as potential replacements for traditional ether solvents. The development of comprehensive solvent selection guides helps researchers choose greener options by ranking them based on health, safety, and environmental criteria.

Another major area of development is the use of more sustainable catalysts. While platinum-group metals are effective, their cost and toxicity are significant drawbacks. Research is exploring the use of more abundant and less toxic metals. For instance, bifunctional copper–tungstosilicic acid catalysts have shown promise in the hydrogenolysis of glycerol (B35011) to propanol, demonstrating that efficient reactions can be achieved without expensive metals. The goal is to design integrated processes that combine biotechnology with chemical reactions to create more sustainable pathways for producing valuable chemicals from renewable resources.

| Synthetic Strategy | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

| Solvents | Halogenated solvents (e.g., DCM), aromatic hydrocarbons (e.g., Toluene) | Water, bio-derived solvents (e.g., 2-MeTHF), supercritical CO2 | Reduced toxicity, lower environmental impact, potential for recycling and biodegradation. |

| Catalysts | Platinum-group metals (e.g., Rhodium, Ruthenium) | Abundant metals (e.g., Copper, Iron), heterogeneous catalysts | Lower cost, reduced toxicity, easier separation and recycling of the catalyst. |

| Reducing Agents | Metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation (H2), transfer hydrogenation | Higher atom economy, safer reaction conditions, avoidance of stoichiometric metal waste. |

| Energy Input | High temperatures and pressures | Ambient or mild conditions, alternative energy sources (e.g., microwave, ultrasound) | Reduced energy consumption, lower carbon footprint, potentially higher selectivity. |

Exploration of Novel Biocatalysts and Chemoenzymatic Cascades

Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, is a powerful tool for producing enantiomerically pure compounds like this compound under mild and environmentally friendly conditions. Future research is focused on discovering and engineering novel enzymes with improved activity, stability, and selectivity.

Whole-cell biocatalysis offers the advantage of in-situ cofactor regeneration, which is crucial for many enzymatic reductions. For example, organisms like Saccharomyces cerevisiae can be used to reduce prochiral ketones to chiral alcohols. However, their enantioselectivity can sometimes be low. In contrast, isolated enzymes, such as alcohol dehydrogenases (ADHs), can offer very high enantioselectivity. A significant area of research is the development of multi-enzymatic systems where several enzymes work in concert to produce a target molecule from a simple starting material.

Chemoenzymatic cascades combine the high selectivity of enzymes with the broad reaction scope of chemical catalysts. This approach allows for the creation of complex molecules in a one-pot process, avoiding the need for isolating and purifying intermediates, which improves efficiency and reduces waste. For instance, a metal-catalyzed reaction could be used to create a ketone intermediate, which is then stereoselectively reduced to the desired chiral alcohol by an enzyme in the same reaction vessel. The challenge lies in ensuring the compatibility of the chemical and biological catalysts, as enzymes are often sensitive to the conditions required for chemical reactions.

| Biocatalyst Type | Example Organism/Enzyme | Substrate Example | Product | Key Research Focus |

| Whole-Cell Biocatalyst | Saccharomyces cerevisiae | 2-Naphthyl-1-propanone | This compound | Improving enantioselectivity and substrate tolerance through genetic engineering. |

| Isolated Enzymes | Horse Liver Alcohol Dehydrogenase (ADH) | 2-Naphthyl-1-propanone | This compound | Enhancing stability, activity, and cofactor recycling efficiency. |

| Multi-Enzyme Cascade | ADH + Cofactor Regeneration Enzyme (e.g., GDH) | 2-Naphthyl-1-propanone + Glucose | This compound + Gluconic acid | Optimizing enzyme ratios and reaction conditions for efficient one-pot synthesis. |

| Chemoenzymatic Cascade | Metal Catalyst + Ene-Reductase (ERED) | Naphthyl-substituted alkene | Chiral saturated naphthyl compound | Designing compatible catalyst systems and reaction media for seamless integration. |

Expanding the Scope of Asymmetric Applications Beyond Current Utilities

While this compound is a valuable chiral building block, ongoing research aims to expand its utility in asymmetric synthesis. Its rigid naphthyl group and chiral hydroxyl functionality make it an attractive scaffold for the design of new chiral ligands, catalysts, and auxiliaries.

One promising direction is the incorporation of the this compound moiety into more complex molecular frameworks to create novel chiral ligands for transition-metal catalysis. These ligands can induce high levels of stereoselectivity in a wide range of reactions, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The bulky naphthyl group can create a well-defined chiral environment around the metal center, leading to precise control over the stereochemical outcome of the reaction.

Furthermore, derivatives of this compound are being explored in organocatalysis. The hydroxyl group can be functionalized to create catalysts that operate through hydrogen bonding or other non-covalent interactions to control the stereochemistry of a reaction. This is part of a broader trend in asymmetric synthesis to move away from metal-based catalysts towards more sustainable and environmentally friendly organocatalysts. The unique stereoelectronic properties of the naphthyl group can be harnessed to develop catalysts for novel and challenging asymmetric transformations. The compound also serves as a precursor for more complex atropisomeric structures, such as substituted BINOL derivatives, which are themselves powerful ligands in asymmetric synthesis.

Q & A

Q. What are the standard laboratory methods for synthesizing (R)-1-(2-Naphthyl)-1-propanol?

A common approach involves nucleophilic substitution or reduction of ketones. For example, a modified procedure from naphthol derivatives uses potassium carbonate (K₂CO₃) to deprotonate 2-naphthol, followed by reaction with a propargyl bromide analog. After quenching with ice, extraction with ethyl acetate, and drying over anhydrous sodium sulfate, the crude product is purified via column chromatography . For enantioselective synthesis, chiral reducing agents like (R)-oxazaborolidine can reduce prochiral ketones to the desired (R)-enantiomer .

Q. How can solubility properties of this compound be experimentally determined?

Use gravimetric analysis or HPLC to measure solubility in solvents like water, ethanol, or hexane. The International Union of Pure and Applied Chemistry (IUPAC) recommends systematic evaluation under controlled temperatures (e.g., 25°C) with equilibration periods. Data should include phase diagrams and critical solubility parameters .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Subsequent purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitor fractions using TLC (n-hexane:ethyl acetate, 9:1) .

Advanced Research Questions

Q. How can researchers achieve high enantiomeric excess (ee) in synthesizing this compound?

Chiral catalysts like (R)-oxazaborolidine enable asymmetric reduction of prochiral ketones. For example, BH₃·THF with the catalyst reduces ketones to alcohols with >90% ee. Optimize reaction conditions (temperature, solvent polarity) and confirm ee via chiral HPLC or polarimetry .

Q. What methodologies assess systemic toxicity of this compound in preclinical models?

Follow OECD guidelines for acute and subchronic toxicity. Administer via oral, inhalation, or dermal routes in rodents (e.g., rats), monitoring outcomes like hepatic/renal effects, body weight, and mortality. Use histopathology and serum biomarkers (e.g., ALT, creatinine) for organ-specific toxicity .

Q. How should contradictory data on physicochemical properties (e.g., melting point, solubility) be resolved?

Cross-validate using multiple techniques: DSC for melting point, NMR for structural confirmation, and Karl Fischer titration for water content. Compare results with IUPAC-recommended methods and replicate experiments under standardized conditions .

Q. What advanced spectroscopic methods characterize this compound’s stability under thermal stress?

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated stability studies (40°C/75% RH) over 6–12 months, with periodic HPLC analysis, predict shelf-life. Use mass spectrometry to identify degradation products .

Methodological Considerations for Data Interpretation

Q. How can chiral inversion or racemization be minimized during storage?

Store the compound in inert atmospheres (argon) at −20°C. Avoid prolonged exposure to light or acidic/basic conditions. Monitor enantiomeric stability via periodic chiral HPLC analysis .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Standardize reagent quality (e.g., ≥99% purity), solvent drying protocols, and reaction monitoring (in situ FTIR or Raman spectroscopy). Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.